N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O7S4/c1-44(37,38)21-11-13-23-25(15-21)42-29(31-23)33-27(35)17-3-7-19(8-4-17)41-20-9-5-18(6-10-20)28(36)34-30-32-24-14-12-22(45(2,39)40)16-26(24)43-30/h3-16H,1-2H3,(H,31,33,35)(H,32,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYZNPNHVSFGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O7S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent oxidation. The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride under basic conditions.
The final step involves the coupling of the benzothiazole derivatives with 4-aminophenoxybenzamide through amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole core can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting AChE, the compound increases the levels of acetylcholine, which can improve cognitive function and memory. Additionally, the compound has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- N-(6-Substituted-Benzothiazol-2-yl) Derivatives (): Compounds such as N-(6-substituted-benzothiazol-2-yl)-succinamic acids feature substitutions like halogens or alkyl groups at the 6-position. For example, halogenated derivatives (e.g., bromo or chloro) may enhance lipophilicity but lack the polar sulfonyl group’s hydrogen-bonding capacity .
N-(6-Methoxy-1,3-Benzothiazol-2-yl) Derivatives ():
Methoxy substituents (e.g., in N-(6-methoxy-1,3-benzothiazol-2-yl)-2-tosylacetamide) are electron-donating, contrasting with the methanesulfonyl group’s electron-withdrawing nature. This difference impacts electronic distribution on the benzothiazole ring, altering reactivity and binding modes. Methoxy groups may improve solubility but reduce affinity for targets requiring strong dipole interactions .- Sulfamoyl and Sulfonyl Variants (): N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide () contains a dimethylsulfamoyl group, which introduces basic nitrogen atoms capable of forming hydrogen bonds.
Structural Modifications in Linker Regions
- Phenoxy vs. Alkoxy Linkers (): N-[4-(6-Methylbenzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide () uses a flexible alkoxy linker, which may increase conformational freedom compared to the rigid phenoxy bridge in the target compound. Rigid linkers often enhance selectivity by restricting binding conformations but may reduce solubility .
- Acetamide vs. Benzamide Linkers (): The acetamide spacer in N-(6-methoxy-1,3-benzothiazol-2-yl)-2-tosylacetamide () is shorter than the target’s benzamide-phenoxy-benzamide system.
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Benzothiazole Derivatives
*Estimated based on structural similarity to .
Biological Activity
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is a complex organic compound belonging to the benzothiazole class. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The structural features of this compound enhance its reactivity and biological interactions.
Chemical Structure and Properties
The compound features a benzothiazole moiety with methanesulfonyl groups, which are known to influence its solubility and bioactivity. The presence of multiple functional groups allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19N3O4S2 |
| Melting Point | Not specified |
| Solubility | Moderate in organic solvents |
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors that are critical for the survival and proliferation of pathogens or cancer cells. Research indicates that benzothiazole derivatives can modulate various cellular pathways, including apoptosis and inflammation.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer).
Key Findings:
- Cell Proliferation Inhibition: Compounds showed significant inhibition of cell proliferation in A431 and A549 cell lines using the MTT assay.
- Apoptosis Induction: Flow cytometry analysis indicated that these compounds promote apoptosis in cancer cells.
- Inflammatory Response Modulation: The expression levels of inflammatory markers such as IL-6 and TNF-α were significantly reduced in treated macrophage cell lines (RAW264.7) .
Antimicrobial Activity
Benzothiazole compounds have also been noted for their antimicrobial properties. Research indicates that they can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents.
Case Studies
Several studies have focused on synthesizing and evaluating benzothiazole derivatives for their biological activities:
- Study on Compound B7: This compound significantly inhibited the proliferation of A431, A549, and H1299 cancer cells and induced apoptosis at concentrations ranging from 1 to 4 μM .
- Evaluation of Novel Benzothiazoles: A series of novel benzothiazole compounds were synthesized and tested against various cancer cell lines, demonstrating promising anticancer activity through multiple assays including scratch wound healing assays to evaluate cell migration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
